![molecular formula C16H17N5OS2 B2897644 N-环戊基-2-[(6-噻吩-2-基-[1,2,4]三唑并[4,3-b]哒嗪-3-基)硫烷基]乙酰胺 CAS No. 894048-56-7](/img/structure/B2897644.png)

N-环戊基-2-[(6-噻吩-2-基-[1,2,4]三唑并[4,3-b]哒嗪-3-基)硫烷基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

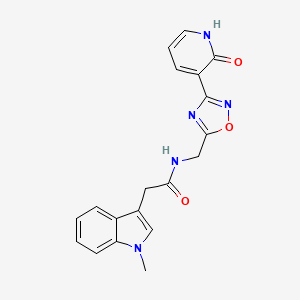

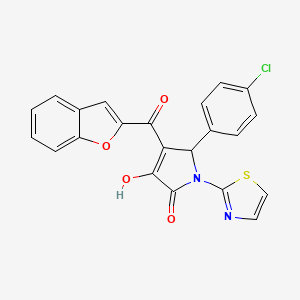

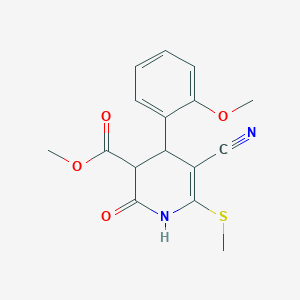

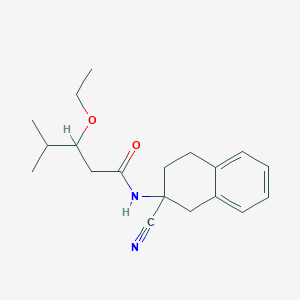

1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug discovery studies against cancer cells, microbes, and various types of diseases . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves various synthetic approaches . The review article strives to compile the latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives, along with their diverse pharmacological activities .Molecular Structure Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are complex and involve multiple steps . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on their specific structure . For example, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .科学研究应用

合成和生物活性

杀虫剂:合成含有噻二唑部分的新型杂环化合物已显示出对棉铃虫斜纹夜蛾的潜在杀虫活性。这些化合物衍生自一种多功能前体,并评估了它们作为杀虫剂的有效性,突出了此类化学结构在农业应用中的重要性 (Fadda 等,2017)。

抗菌和抗真菌剂:另一项研究重点关注新型磺酰胺噻唑衍生物的合成,显示出显着的杀虫活性和作为抗菌剂的潜力。这些化合物的结构解析和生物学评价强调了它们在解决病虫害和微生物耐药性问题方面的潜力 (Soliman 等,2020)。

抗癌和抗增殖作用:具有类似杂环骨架的化合物已探索其抗癌特性,证明了抑制癌细胞增殖的能力。此类研究强调了这些化学实体在针对各种癌症类型的新型治疗剂开发中的作用 (Wang 等,2015)。

化学合成和修饰

化学合成:带有三唑和哒嗪部分的杂环化合物的化学合成涉及复杂的合成路线,可产生具有潜在生物活性的化合物。这些合成途径对于开发具有增强生物功能的新型分子至关重要 (Kuwahara 等,1997)。

分子对接和筛选:创新化合物已进行分子对接和体外筛选,以评估其作为生物活性剂的潜力。此类研究不仅提供了对新化合物化学合成过程的见解,还提供了它们在药物发现和开发中的应用 (Flefel 等,2018)。

作用机制

Target of Action

The compound contains athiophene moiety and a triazole moiety , both of which are known to interact with a variety of enzymes and receptors, showing versatile biological activities . Thiophene derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Theelectron pairs on sulfur in the thiophene moiety are significantly delocalized in the π electron system and behave extremely reactive like benzene derivative . This reactivity might play a role in the compound’s interaction with its targets.

Biochemical Pathways

Given the wide range of therapeutic properties of thiophene derivatives , it can be inferred that multiple biochemical pathways might be affected.

Result of Action

Given the wide range of therapeutic properties of thiophene derivatives , it can be inferred that the compound might have diverse molecular and cellular effects.

安全和危害

未来方向

The future directions for research on 1,2,4-triazole derivatives are promising. These compounds have a wide range of applications as synthetic intermediates and promising pharmaceuticals . It is hoped that this review article will be of help to researchers engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo .

属性

IUPAC Name |

N-cyclopentyl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5OS2/c22-15(17-11-4-1-2-5-11)10-24-16-19-18-14-8-7-12(20-21(14)16)13-6-3-9-23-13/h3,6-9,11H,1-2,4-5,10H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMVQASLSGNBPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2897565.png)

![6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2897571.png)

![ethyl 2-oxo-2-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate](/img/structure/B2897573.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2897574.png)

![N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2897575.png)

![Bicyclo[3.2.1]octan-2-amine hydrochloride](/img/structure/B2897577.png)

![rac-tert-butyl 4-[(2R,3S)-3-aminooxolan-2-yl]piperidine-1-carboxylate](/img/structure/B2897580.png)

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B2897581.png)

![2-(chloromethyl)-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2897582.png)